5-Chloro-6-isopropoxynicotinaldehyde

Description

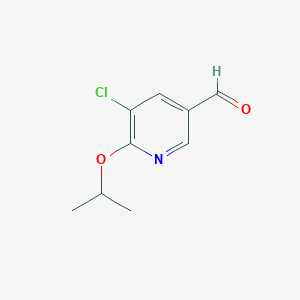

5-Chloro-6-isopropoxynicotinaldehyde is a nicotinic acid derivative characterized by a pyridine ring substituted with a chlorine atom at position 5, an isopropoxy group at position 6, and an aldehyde functional group at position 3. The isopropoxy group likely enhances steric bulk and lipophilicity compared to smaller substituents like methoxy or hydroxyl groups, impacting solubility and reactivity in synthetic applications .

Properties

IUPAC Name |

5-chloro-6-propan-2-yloxypyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-6(2)13-9-8(10)3-7(5-12)4-11-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORQPLFFTNPJHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=N1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-isopropoxynicotinaldehyde typically involves the chlorination of 6-isopropoxynicotinaldehyde. One common method is the reaction of 6-isopropoxynicotinaldehyde with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-isopropoxynicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: 5-Chloro-6-isopropoxynicotinic acid.

Reduction: 5-Chloro-6-isopropoxynicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-6-isopropoxynicotinaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 5-Chloro-6-isopropoxynicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways and lead to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-Chloro-6-isopropoxynicotinaldehyde with structurally related compounds, focusing on substituents, functional groups, and molecular properties:

| Compound Name | CAS No. | Substituents (Positions) | Functional Groups | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|---|

| 5-Chloro-6-methoxynicotinaldehyde | 132865-44-2 | Cl (5), OCH₃ (6) | Aldehyde (3) | 171.58 | High reactivity in cross-coupling |

| 5-Chloro-6-hydroxynicotinic acid | 54127-63-8 | Cl (5), OH (6) | Carboxylic acid (3) | 187.57 | Acidic; used in metal coordination |

| Methyl 5-chloro-6-methoxynicotinate | 220656-93-9 | Cl (5), OCH₃ (6) | Ester (3) | 215.63 | Ester hydrolysis intermediate |

| This compound | Not listed | Cl (5), OCH(CH₃)₂ (6) | Aldehyde (3) | ~199.63 (estimated) | Enhanced lipophilicity; steric hindrance |

| 5-Chloro-6-isopropoxypyridine-3-boronic acid | 1150114-69-4 | Cl (5), OCH(CH₃)₂ (6) | Boronic acid (3) | 215.44 | Suzuki-Miyaura coupling reagent |

Notes:

- Aldehyde vs. Carboxylic Acid/Ester : The aldehyde group in This compound offers nucleophilic reactivity, making it suitable for condensation or Grignard reactions, whereas carboxylic acid/ester derivatives (e.g., 54127-63-8, 220656-93-9) are more stable and serve as intermediates in hydrolysis or amidation .

- Isopropoxy vs.

- Boronic Acid Variant : The boronic acid analog (1150114-69-4) is tailored for cross-coupling reactions, highlighting how functional group substitution directs compound utility .

Physicochemical Properties

- Lipophilicity : Estimated logP values (via analogy):

- Solubility : The isopropoxy substituent likely reduces aqueous solubility compared to hydroxy or methoxy variants, necessitating organic solvents like DMF or THF in reactions .

Research Findings and Limitations

- Synthetic Utility : Compounds like 132865-44-2 and 1150114-69-4 are well-documented in cross-coupling and pharmaceutical synthesis, whereas data gaps exist for This compound , requiring extrapolation from analogs .

- Safety Considerations : While specific safety data for the target compound are unavailable, structurally similar chlorinated pyridines (e.g., 62882-02-4) often exhibit toxicity, necessitating handling precautions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.